Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1235662-76-6
VCID: VC7694722
InChI: InChI=1S/C18H21N3O3S/c22-17(20-16-7-4-12-25-16)19-13-14-8-10-21(11-9-14)18(23)24-15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H2,19,20,22)
SMILES: C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)OC3=CC=CC=C3
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.44

Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate

CAS No.: 1235662-76-6

Cat. No.: VC7694722

Molecular Formula: C18H21N3O3S

Molecular Weight: 359.44

* For research use only. Not for human or veterinary use.

Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate - 1235662-76-6

Specification

CAS No. 1235662-76-6
Molecular Formula C18H21N3O3S
Molecular Weight 359.44
IUPAC Name phenyl 4-[(thiophen-2-ylcarbamoylamino)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H21N3O3S/c22-17(20-16-7-4-12-25-16)19-13-14-8-10-21(11-9-14)18(23)24-15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H2,19,20,22)
Standard InChI Key UXOHGKOYPLPBRN-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)OC3=CC=CC=C3

Introduction

Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. These compounds are notable for their diverse biological activities and are frequently explored in medicinal chemistry for potential therapeutic applications. The compound's structure features a piperidine ring, a ureido group, and a phenyl moiety, contributing to its potential pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate typically involves several key steps, which may include the use of continuous flow reactors to optimize reaction conditions. Common reagents for these reactions include those facilitating ureido group formation and piperidine ring modifications.

Biological Activity and Mechanism of Action

The mechanism of action for Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate is not fully elucidated but likely involves interactions at specific biological targets such as enzymes or receptors. The presence of the ureido group suggests potential for hydrogen bonding interactions, which can influence binding affinity and selectivity towards biological molecules.

Research Applications

Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate has several scientific applications, primarily in medicinal chemistry and drug development. Its structural characteristics make it a candidate for research into its biological effects and potential therapeutic applications.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to characterize the compound's structure and purity.

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